4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H20O3 It is a derivative of tetrahydropyran, featuring a cyclopentylmethyl group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran derivatives in the presence of a suitable catalyst. For instance, the hydrogenation of 2H-pyran with hydrogen gas in the presence of a platinum or palladium catalyst can yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The choice of catalyst and solvent also plays a crucial role in the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the cyclopentylmethyl group.
Methyl tetrahydro-2H-pyran-4-carboxylate: A methyl ester derivative of tetrahydropyran-4-carboxylic acid.
4-Aminotetrahydropyran: An amino derivative of tetrahydropyran.
Uniqueness: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-(cyclopentylmethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c13-11(14)12(5-7-15-8-6-12)9-10-3-1-2-4-10/h10H,1-9H2,(H,13,14) |
InChI Key |
BJKJTRACCKTLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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